molecular formula C7H8BrNO3S B14849537 N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide

N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B14849537
M. Wt: 266.11 g/mol
InChI Key: ACHPNWYSGPOGMX-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H8BrNO3S It is a derivative of phenol, containing a bromine atom at the 2-position and a methanesulfonamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide typically involves the bromination of 4-hydroxyphenylmethanesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonamide group, to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted phenylmethanesulfonamides.

    Oxidation Reactions: Formation of quinones or other oxidized phenolic derivatives.

    Reduction Reactions: Formation of amines or reduced sulfonamide derivatives.

Scientific Research Applications

N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-hydroxyphenyl)methanesulfonamide
  • N-(4-Bromophenyl)methanesulfonamide
  • N-(3-Bromo-4-hydroxyphenyl)methanesulfonamide

Uniqueness

N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

N-(2-bromo-4-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c1-13(11,12)9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,1H3

InChI Key

ACHPNWYSGPOGMX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)O)Br

Origin of Product

United States

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